Product packaging for Tetracosanoate(Cat. No.:CAS No. 46927-71-3)

Tetracosanoate

Cat. No.: B1234217
CAS No.: 46927-71-3
M. Wt: 367.6 g/mol
InChI Key: QZZGJDVWLFXDLK-UHFFFAOYSA-M
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Description

Contextualization of Very Long-Chain Fatty Acids (VLCFAs) in Lipid Metabolism

Very Long-Chain Fatty Acids (VLCFAs) are fatty acids with chain lengths of 22 or more carbon atoms. oup.comwikipedia.org They are a diverse group of molecules that can vary in chain length and the number of double bonds. nih.gov While long-chain fatty acids (LCFAs), typically containing 12 to 20 carbons, constitute the majority of fatty acids in a cell, VLCFAs can represent up to a few percent of the total fatty acid content. oup.comwikipedia.org The synthesis of VLCFAs occurs in the endoplasmic reticulum through a four-step elongation cycle involving a complex of membrane-embedded enzymes. oup.comnih.govresearchgate.net This process adds two-carbon units to a pre-existing fatty acid chain. researchgate.net Unlike shorter fatty acids that are metabolized in the mitochondria, VLCFAs are too long for mitochondrial metabolism and are instead broken down in peroxisomes. wikipedia.org

VLCFAs are not typically found as free fatty acids within the cell. Instead, they are incorporated into more complex lipid structures, primarily sphingolipids and glycerophospholipids, which are essential components of cellular membranes. oup.comadrenoleukodystrophy.info They also serve as precursors for certain lipid mediators. nih.gov The unique properties of VLCFAs allow them to perform functions that cannot be fulfilled by the more abundant LCFAs. oup.com These specialized roles include contributing to the formation of the skin's waterproof barrier, maintaining the structure of myelin sheaths that insulate nerve fibers, and participating in various physiological processes in the liver, retina, and during spermatogenesis. oup.comadrenoleukodystrophy.info

The metabolism of VLCFAs is a tightly regulated process. The enzymes responsible for their synthesis and degradation are crucial for maintaining the correct balance and distribution of these fatty acids in different tissues. oup.com Disruptions in VLCFA metabolism, caused by genetic mutations affecting these enzymes, can lead to a variety of inherited diseases. nih.govbiomolther.org

Overview of Tetracosanoate (C24:0) as a Canonical Saturated VLCFA

This compound, also known as lignoceric acid, is a saturated very-long-chain fatty acid with a 24-carbon backbone and the chemical formula C₂₄H₄₈O₂. caymanchem.comcaymanchem.com As a saturated fatty acid, it contains no double bonds in its long aliphatic tail. hmdb.ca this compound is considered a canonical, or representative, example of a saturated VLCFA and is found in various biological systems, including as a metabolite in humans and yeast. nih.gov

Its biosynthesis involves the elongation of shorter fatty acid precursors. healthmatters.io Specifically, the synthesis of this compound (C24:0) and hexacosanoate (C26:0) requires the action of ELOVL1, an elongase enzyme that extends C20:0 and C22:0 fatty acids. adrenoleukodystrophy.info This process is particularly active during brain development, where this compound is incorporated into cerebrosides, a type of glycosphingolipid essential for the structure of the myelin sheath. caymanchem.comlipidmaps.org

This compound is not just a structural component; it is also involved in various cellular processes. For instance, it has been shown to promote cell elongation in plants by activating ethylene (B1197577) biosynthesis. oup.com In terms of its physical properties, this compound is a very hydrophobic molecule, making it practically insoluble in water. hmdb.ca

The breakdown of this compound, like other VLCFAs, occurs in the peroxisomes. caymanchem.comlipidmaps.org Impaired degradation of VLCFAs, including this compound, is a hallmark of several genetic disorders. adrenoleukodystrophy.info For example, in X-linked adrenoleukodystrophy (X-ALD), mutations in the ABCD1 gene lead to the accumulation of C24:0 and C26:0 fatty acids in tissues and plasma. oup.comadrenoleukodystrophy.info

Properties of this compound (Lignoceric Acid)
PropertyValueSource
Chemical FormulaC₂₄H₄₈O₂ caymanchem.com
Molar Mass368.6 g/mol caymanchem.com
Carbon Chain Length24 caymanchem.com
SaturationSaturated (no double bonds) hmdb.ca
Metabolic PrecursorBehenic acid (C22:0) healthmatters.io
Key Synthesis EnzymeELOVL1 adrenoleukodystrophy.info
Primary Degradation SitePeroxisomes caymanchem.comlipidmaps.org

Significance of VLCFA Homeostasis in Cellular Physiology

Maintaining a stable internal balance, or homeostasis, of Very Long-Chain Fatty Acids (VLCFAs) is critical for normal cellular and tissue function. oup.com This delicate equilibrium is achieved through the coordinated regulation of VLCFA synthesis, degradation, and transport. nih.gov The importance of VLCFA homeostasis is underscored by the fact that these molecules are integral to the structure and function of cellular membranes. adrenoleukodystrophy.info By being incorporated into sphingolipids and glycerophospholipids, VLCFAs influence key membrane properties such as fluidity, permeability, and the formation of specialized lipid microdomains. adrenoleukodystrophy.infobiomolther.org

Disruptions to VLCFA homeostasis can have profound pathological consequences. oup.com An accumulation of VLCFAs, often due to defects in their peroxisomal degradation, is a biochemical hallmark of several severe inherited disorders. adrenoleukodystrophy.info For example, X-linked adrenoleukodystrophy (X-ALD) results from mutations in a transporter protein required to move VLCFAs into the peroxisome for breakdown, leading to the toxic accumulation of C24:0 and C26:0 fatty acids in the brain, adrenal glands, and other tissues. oup.comadrenoleukodystrophy.info Similarly, Zellweger syndrome is characterized by the deficient peroxisomal oxidation of VLCFAs, including lignoceric acid. caymanchem.comlipidmaps.org

Enzymes in VLCFA Metabolism and Associated Disorders
ProcessKey Enzyme/ProteinFunctionAssociated Disorder with DefectSource
Synthesis (Elongation)ELOVL1-7 (Elongases)Catalyze the first, rate-limiting step of fatty acid elongation.Ichthyosis, myopathy, macular dystrophy oup.combiomolther.org
Degradation (β-oxidation)ABCD1 (ALDP)Transports VLCFA-CoA into peroxisomes.X-linked Adrenoleukodystrophy (X-ALD) oup.comadrenoleukodystrophy.info
Degradation (β-oxidation)ACOX1Catalyzes the first dehydrogenation step in peroxisomal β-oxidation.Peroxisomal acyl-CoA oxidase deficiency nih.govbiomolther.org
Degradation (β-oxidation)HSD17B4 (D-bifunctional protein)Catalyzes the second and third steps of peroxisomal β-oxidation.D-bifunctional protein deficiency nih.govbiomolther.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H47O2- B1234217 Tetracosanoate CAS No. 46927-71-3

Properties

IUPAC Name

tetracosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-23H2,1H3,(H,25,26)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZGJDVWLFXDLK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H47O2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80420121
Record name tetracosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46927-71-3
Record name tetracosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Elongation Pathways of Tetracosanoate

De Novo Fatty Acid Synthesis Contributions to Tetracosanoate Precursors

The journey to this compound begins not with its direct synthesis, but with the production of its shorter-chain precursors. This initial phase, known as de novo fatty acid synthesis, lays the groundwork for subsequent elongation.

Role of Fatty Acid Synthase I (FAS I) Systems in Initial Chain Elongation

In eukaryotes, including animals and some fungi, the de novo synthesis of fatty acids is carried out by a large, multifunctional enzyme complex called Fatty Acid Synthase I (FAS I). wikipedia.orgnih.govnih.gov This cytosolic system is responsible for creating fatty acids from acetyl-CoA and malonyl-CoA precursors. wikipedia.orglibretexts.org The primary product of the FAS I complex is palmitic acid (C16:0), a 16-carbon saturated fatty acid. imrpress.comunito.it This C16:0, along with stearic acid (C18:0) which can be formed from the elongation of palmitic acid, serves as the fundamental substrate for further elongation into VLCFAs like this compound. researchgate.netnih.govimrpress.com In essence, FAS I provides the essential building blocks that will be extended by different enzymatic systems. nih.gov

Microsomal Elongation Systems (ELO Enzymes) in VLCFA Synthesis

Once the C16:0 and C18:0 precursors are synthesized, they are transported to the endoplasmic reticulum, the site of VLCFA elongation. diva-portal.orgiunajaf.edu.iq Here, a dedicated complex of membrane-bound enzymes, often referred to as the fatty acid elongation (FAE) system or elongases, takes over. academie-sciences.frnih.gov

Enzymatic Elongation Steps Beyond C16:0/C18:0

The elongation of fatty acids beyond 16 or 18 carbons occurs through a cyclical four-step process, with each cycle adding a two-carbon unit derived from malonyl-CoA. academie-sciences.frresearchgate.net This process is catalyzed by four distinct enzymes residing in the endoplasmic reticulum membrane: nih.govimrpress.com

Condensation: This is the first and rate-limiting step. A β-ketoacyl-CoA synthase (KCS), also known as an ELOVL (Elongation of Very Long Chain Fatty Acids) enzyme in mammals, condenses an acyl-CoA substrate (e.g., C18:0-CoA) with a malonyl-CoA molecule to form a 3-ketoacyl-CoA. academie-sciences.fracs.orgresearchgate.net The specificity of the KCS/ELOVL enzyme for the acyl-CoA substrate is a key determinant of the final chain length of the fatty acid produced. academie-sciences.frresearchgate.net

Reduction: The resulting 3-ketoacyl-CoA is then reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KCR), a reaction that requires NADPH as a cofactor. unito.itdiva-portal.orgresearchgate.net

Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to form a trans-2,3-enoyl-CoA. diva-portal.orgresearchgate.net

Second Reduction: Finally, a trans-2,3-enoyl-CoA reductase (ECR or TER) reduces the double bond, using NADPH, to yield a saturated acyl-CoA that is two carbons longer than the original substrate. academie-sciences.frunito.itresearchgate.net

This four-step cycle is repeated until the desired chain length, such as the 24 carbons of this compound, is achieved. researchgate.net

Table 1: Key Enzymes in the Fatty Acid Elongation Cycle

StepEnzymeFunctionCofactor
1. Condensationβ-ketoacyl-CoA synthase (KCS/ELOVL)Condenses acyl-CoA with malonyl-CoA, adding two carbons.-
2. Reduction3-ketoacyl-CoA reductase (KCR)Reduces the 3-keto group to a hydroxyl group.NADPH
3. Dehydration3-hydroxyacyl-CoA dehydratase (HCD)Removes a water molecule to create a double bond.-
4. Reductiontrans-2,3-enoyl-CoA reductase (ECR/TER)Reduces the double bond to form a saturated fatty acid.NADPH

Regulation of Elongation Pathways in Different Organisms and Tissues

The synthesis of VLCFAs is tightly regulated, with control exerted primarily at the transcriptional level of the ELOVL/KCS genes. unito.itdiva-portal.org The expression of these genes is tissue-specific and influenced by various factors, ensuring that VLCFAs are produced in the required amounts and locations. diva-portal.org

In mammals, seven different ELOVL enzymes (ELOVL1-7) have been identified, each with distinct substrate specificities and tissue distribution patterns. diva-portal.orgmdpi.com For instance, ELOVL6 is primarily responsible for elongating C16-CoA to C18-CoA, providing the substrate for other elongases like ELOVL1 and ELOVL3 which handle longer chains. mdpi.com The expression of these enzymes can be influenced by hormones and metabolic state. For example, in rat liver, thyroid hormone stimulates fatty acid synthesis, while its effect varies in different adipose tissues. nih.gov In mouse brown adipocytes, the expression of Elovl3 is induced by factors that promote fatty acid oxidation and is suppressed by lipogenic stimuli, highlighting a differential regulation that reflects the metabolic status of the cells. physiology.org

In plants, the KCS gene family is extensive, with 21 members identified in Arabidopsis thaliana. rroij.com This large family allows for precise control over the synthesis of different VLCFAs for various purposes, such as seed oils, cuticular waxes, and suberin. nih.govmdpi.com The expression of specific KCS genes is often localized to particular tissues and developmental stages. mdpi.com

Specific Pathways for this compound Formation

While the general elongation machinery is conserved, specific enzymes are responsible for the final steps leading to this compound.

This compound Synthesis in Plant Metabolism

In plants, this compound (also known as lignoceric acid) is a key component of cuticular waxes, which form a protective layer on the epidermis to prevent water loss and protect against environmental stresses. academie-sciences.frmdpi.comresearchgate.net The synthesis of this compound and other VLCFAs for waxes occurs in the epidermal cells. nih.govacs.org

Specific KCS enzymes are responsible for the elongation steps leading to C24 and longer fatty acids. In Arabidopsis, the enzyme CER6/KCS6 is known to control the elongation of VLCFAs of C24 and longer, which are precursors for shoot wax components. mdpi.com Another enzyme, KCS9, has been shown to be involved in the elongation of C22 to C24 fatty acids, which are then used for the synthesis of cuticular waxes, suberins, and membrane lipids. nih.gov Studies on bilberry fruit have shown that the content of lignoceric acid in cuticular wax can be influenced by environmental factors like temperature. frontiersin.org The produced VLCFAs, including this compound, are then converted into the various components of the cuticular wax, such as alkanes, alcohols, and esters. mdpi.comresearchgate.net

This compound Synthesis in Mycobacterial Lipid Metabolism

The biosynthesis of this compound (a 24-carbon saturated fatty acid), and other very-long-chain fatty acids (VLCFAs), in mycobacteria is a critical process for the formation of the unique and complex cell envelope characteristic of these organisms, including the pathogen Mycobacterium tuberculosis. ispub.comnih.gov This process is fundamentally reliant on a sophisticated interplay between two distinct fatty acid synthase (FAS) systems: FAS-I and FAS-II. ispub.comnih.govoup.comoup.com

The mycobacterial FAS-I system is a large, multifunctional polypeptide responsible for the de novo synthesis of fatty acids from acetyl-CoA, with malonyl-CoA serving as the two-carbon donor for chain elongation. oup.comasm.orgmdpi.com A distinguishing feature of the mycobacterial FAS-I is its bimodal product profile, generating both medium-chain fatty acids (C16-C18) and specific very-long-chain fatty acids, including this compound (C24:0) and hexacosanoate (C26:0). oup.comnih.govroyalsocietypublishing.orgresearchgate.net These fatty acids are released as coenzyme A (CoA) esters. nih.govresearchgate.net The shorter C16-C18 acyl-CoAs are primarily utilized for phospholipid synthesis or can be shuttled into the FAS-II system for further elongation. oup.comasm.org The C24 and C26 fatty acids produced by FAS-I serve as precursors for the α-branch of mycolic acids. oup.comresearchgate.net

The FAS-II system is composed of discrete, monofunctional enzymes that work in concert to elongate the fatty acid chains provided by FAS-I. oup.comasm.orgnih.gov Unlike FAS-I, the mycobacterial FAS-II system cannot initiate fatty acid synthesis de novo; instead, it elongates acyl-CoA primers to produce the exceptionally long meromycolic acid chains (typically C50-C60), which form the main backbone of mycolic acids. asm.orgroyalsocietypublishing.org The transition from FAS-I to FAS-II is mediated by the β-ketoacyl-ACP synthase III enzyme, FabH, which catalyzes the initial condensation reaction, linking a FAS-I-produced acyl-CoA with malonyl-ACP to kickstart the FAS-II elongation cycles. nih.govoup.comresearchgate.net

Each elongation cycle in the FAS-II pathway involves four sequential reactions catalyzed by distinct enzymes:

Condensation: Catalyzed by β-ketoacyl-ACP synthases (KasA and KasB). nih.govoup.com

Keto-reduction: Catalyzed by a β-ketoacyl-ACP reductase (MabA). oup.comnih.gov

Dehydration: Catalyzed by a β-hydroxyacyl-ACP dehydratase (HadABC complex). oup.com

Enoyl-reduction: Catalyzed by an enoyl-ACP reductase (InhA). nih.govnih.gov

Research has shown that KasA is likely involved in the initial elongation steps, while KasB extends the chains to their full length. nih.govresearchgate.net The antitubercular drug isoniazid (B1672263) specifically targets the InhA enzyme of the FAS-II pathway, inhibiting the synthesis of monounsaturated tetracosanoic acid (C24:1) and its longer homologs. nih.govresearchgate.netresearchgate.net

Ultimately, the this compound or hexacosanoate molecule synthesized by FAS-I is condensed with the long meromycolic acid chain produced by the FAS-II system. oup.comnih.gov This final condensation step, catalyzed by the polyketide synthase Pks13, results in the formation of the characteristic α-alkyl, β-hydroxy mycolic acids that are essential components of the mycobacterial cell wall. oup.com

Table 1: Key Enzymes in Mycobacterial Fatty Acid Synthesis Involving this compound

Enzyme SystemEnzyme NameGene (in M. tuberculosis)Function
FAS-I Fatty Acid Synthase IRv2524cA multifunctional enzyme that performs de novo synthesis of fatty acids, producing C16-C18 and C24-C26 acyl-CoAs in a bimodal fashion. oup.comnih.govresearchgate.net
Linker β-ketoacyl-ACP synthase IIIFabH (Rv0533c)Initiates FAS-II elongation by condensing FAS-I-produced acyl-CoAs with malonyl-ACP. oup.comresearchgate.net
FAS-II β-ketoacyl-ACP synthase AKasA (Rv2245)Catalyzes the initial condensation steps in the FAS-II elongation cycle. nih.govoup.com
FAS-II β-ketoacyl-ACP synthase BKasB (Rv2246)Extends the growing acyl chain to its full meromycolate length. nih.govoup.com
FAS-II β-ketoacyl-ACP reductaseMabA (Rv1483)Reduces the β-ketoacyl-ACP intermediate to β-hydroxyacyl-ACP. oup.comnih.gov
FAS-II β-hydroxyacyl-ACP dehydrataseHadABC (Rv0635-0637)Dehydrates the β-hydroxyacyl-ACP intermediate to a trans-2-enoyl-ACP. oup.com
FAS-II Enoyl-ACP reductaseInhA (Rv1484)Reduces the trans-2-enoyl-ACP to a saturated acyl-ACP, completing the elongation cycle. It is the target of isoniazid. nih.govoup.comnih.gov
Mycolate Condensation Polyketide Synthase 13Pks13Catalyzes the final Claisen-type condensation between a C24/C26 fatty acid (from FAS-I) and the meromycolic acid chain (from FAS-II). oup.com

Degradation and Catabolic Pathways of Tetracosanoate

Peroxisomal Beta-Oxidation of Very Long-Chain Fatty Acids

The primary catabolic route for tetracosanoate is peroxisomal beta-oxidation. nih.govmdpi.com Unlike the beta-oxidation of shorter fatty acids that occurs in mitochondria, the breakdown of VLCFAs like this compound is initiated in peroxisomes because the enzymes in mitochondria cannot process fatty acids with chains longer than 22 carbons. wikipedia.orgscirp.org

Mechanisms of this compound Transport into Peroxisomes

Before degradation can begin, this compound must be transported from the cytosol into the peroxisome. This process is mediated by specific ATP-binding cassette (ABC) transporters located on the peroxisomal membrane, particularly ABCD1 (also known as ALDP), ABCD2, and ABCD3. mdpi.comfrontiersin.org These transporters are responsible for importing VLCFAs, likely as CoA esters, into the peroxisomal matrix. mdpi.comadrenoleukodystrophy.info Specifically, ABCD1 is crucial for the transport of saturated VLCFAs like this compound. mdpi.comadrenoleukodystrophy.info A defect in the ABCD1 protein impairs the transport and subsequent beta-oxidation of VLCFAs, leading to their accumulation. adrenoleukodystrophy.info

Sequential Enzymatic Reactions in Peroxisomal Beta-Oxidation

Once inside the peroxisome, tetracosanoyl-CoA undergoes a series of four enzymatic reactions that shorten the fatty acid chain by two carbons in each cycle, producing acetyl-CoA. mdpi.comresearchgate.net

The key enzymes and reactions in peroxisomal beta-oxidation are:

Dehydrogenation: Acyl-CoA oxidase 1 (ACOX1) catalyzes the first step, introducing a double bond and converting tetracosanoyl-CoA to trans-2-enoyl-CoA. mdpi.combiomolther.org

Hydration and Dehydrogenation: These next two steps are carried out by a single bifunctional enzyme. biomolther.org In humans, this is typically the D-bifunctional protein (DBP), also known as 17β-hydroxysteroid dehydrogenase type 4 (HSD17B4), which hydrates the trans-2-enoyl-CoA and then dehydrogenates it. biomolther.orgebi.ac.uk

Thiolytic Cleavage: The final step is catalyzed by a peroxisomal thiolase, which cleaves the molecule to release acetyl-CoA and a shortened acyl-CoA (in this case, docosanoyl-CoA). mdpi.comresearchgate.net

This cycle of reactions is repeated until the fatty acid chain is shortened to a medium-chain acyl-CoA, which can then be transported to the mitochondria for complete oxidation. wikipedia.orgreactome.org

Table 1: Key Enzymes in Peroxisomal Beta-Oxidation of this compound

Enzyme Function
ABCD1 (ALDP) Transports tetracosanoyl-CoA into the peroxisome. mdpi.comadrenoleukodystrophy.info
Acyl-CoA Oxidase 1 (ACOX1) Catalyzes the initial dehydrogenation step. mdpi.combiomolther.org
D-bifunctional protein (HSD17B4) Performs both hydration and the second dehydrogenation. biomolther.orgebi.ac.uk
Peroxisomal Thiolase Cleaves the chain to release acetyl-CoA. mdpi.comresearchgate.net

Regulatory Mechanisms of Peroxisomal VLCFA Catabolism

The catabolism of VLCFAs in peroxisomes is a regulated process. A key family of regulators are the peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that control the expression of genes involved in lipid metabolism. mdpi.comencyclopedia.pub

PPARα: Activation of PPARα, often stimulated by the presence of fatty acids, leads to the upregulation of genes encoding peroxisomal beta-oxidation enzymes, including ACOX1. mdpi.comnih.gov This increases the capacity of the cell to break down VLCFAs.

PPARγ: This PPAR subtype is also involved in regulating peroxisomal beta-oxidation, particularly in response to metabolic stress, and plays a role in adipocyte differentiation. mdpi.com

Hormonal Regulation: Hormones can also influence peroxisomal activity. For instance, estrogen levels can impact PPAR regulation, and a deficiency can lead to impaired lipid metabolism. mdpi.com

Involvement of Specific Acyl-CoA Ligases in this compound Activation

For this compound to enter the beta-oxidation pathway, it must first be "activated" by being attached to Coenzyme A (CoA), a reaction catalyzed by acyl-CoA synthetases or ligases. rhea-db.org

Role of SLC27 Family Proteins (FATP1, FATP4) in this compound-CoA Ligation

The Solute Carrier Family 27 (SLC27) of proteins, also known as Fatty Acid Transport Proteins (FATPs), are crucial for this activation step. mdpi.comnih.gov While initially thought to be solely transporters, it is now understood that several members of this family possess acyl-CoA synthetase activity. mdpi.comnih.gov

FATP1 (SLC27A1) and FATP4 (SLC27A4): Both FATP1 and FATP4 are localized to the endoplasmic reticulum and are capable of activating very long-chain fatty acids, including this compound, by converting them to their CoA derivatives. researchgate.netplos.orgnih.gov This activation is essential for trapping the fatty acid within the cell and directing it towards metabolic pathways like beta-oxidation. plos.orgnih.gov Studies have shown that overexpression of FATP1 and FATP4 increases both acyl-CoA synthetase activity and the uptake of fatty acids. plos.orgnih.gov

Interplay between Peroxisomal and Mitochondrial Metabolism in this compound Catabolism

The breakdown of this compound is a clear example of the metabolic cooperation between peroxisomes and mitochondria. scirp.orgnih.gov Peroxisomes are responsible for the initial, partial degradation of VLCFAs, a task mitochondria cannot perform. scirp.orgscirp.org

The peroxisomal beta-oxidation of this compound is incomplete, meaning it does not break down the fatty acid all the way to CO2 and water. scirp.orgscirp.org Instead, the peroxisome shortens the long carbon chain, producing acetyl-CoA and a medium-chain acyl-CoA. frontiersin.org These shorter acyl-CoAs, along with the acetyl-CoA, are then transported to the mitochondria. frontiersin.orgnih.gov

Once in the mitochondria, these fatty acyl-CoAs enter the mitochondrial beta-oxidation pathway, where they are completely oxidized to acetyl-CoA. scirp.org The acetyl-CoA then enters the citric acid cycle to generate ATP, the cell's main energy currency. scirp.orgscirp.org This division of labor ensures the efficient and complete catabolism of VLCFAs, preventing their harmful accumulation while harnessing their energy potential. nih.govmdpi.com

Cellular and Molecular Functions of Tetracosanoate and Its Derivatives

Tetracosanoate as a Constituent in Complex Lipid Structures

This compound (C24:0) is a very-long-chain saturated fatty acid (VLCFA) that serves as a fundamental building block for a variety of complex lipids essential for cellular structure and function. nih.govbiomolther.org Unlike more common long-chain fatty acids, the significant length of this compound's carbon chain imparts unique biophysical properties to the lipids it comprises. oup.commdpi.com

This compound is a key component of cellular membranes, particularly as part of glycerophospholipids and sphingolipids. nih.govpressbooks.pub Its presence is notable in the membranes of neuronal cells and in myelin, the protective sheath around nerve fibers. mdpi.com The incorporation of this long, saturated acyl chain influences the structure and fluidity of the lipid bilayer. mdpi.com The straight, saturated nature of the this compound chain allows for tight packing with other lipids, such as cholesterol and other saturated fatty acids, which tends to increase membrane rigidity and order. mdpi.comcsic.es This tight packing contributes to the formation of specialized membrane microdomains, often called lipid rafts, which are platforms for organizing signaling proteins and receptors. molbiolcell.org The enrichment of VLCFAs like this compound in these domains is crucial for their structural integrity and function. csic.esmolbiolcell.org

The unique structure of VLCFA-containing lipids, with their long carbon chains, can span a significant portion of the lipid bilayer, affecting membrane thickness and curvature. aocs.org This has implications for various cellular processes, including vesicular transport, where highly curved membranes are necessary for vesicle budding and fusion. nih.gov

This compound is a crucial substrate for the synthesis of sphingolipids, a diverse class of lipids with both structural and signaling roles. biomolther.orgoup.com The biosynthesis of most sphingolipids begins with the creation of a ceramide backbone, which consists of a sphingoid base linked to a fatty acid via an amide bond. mdpi.com this compound, in its activated form lignoceroyl-CoA, is incorporated into this backbone by a family of enzymes known as ceramide synthases (CerS). biomolther.orgnih.gov

Specifically, Ceramide Synthase 2 (CerS2) shows a high preference for acyl-CoAs with chain lengths of C22-C24, making it primarily responsible for the synthesis of this compound-containing ceramides (B1148491). biomolther.orgcsic.es These C24-containing ceramides are the precursors for a wide array of more complex sphingolipids. biomolther.orgnih.gov

Key Steps in Sphingolipid Biosynthesis Involving this compound:

Activation: Lignoceric acid is activated to lignoceroyl-CoA. nih.govumich.edu

Acylation: Ceramide synthase 2 (CerS2) catalyzes the N-acylation of a sphingoid base (like sphinganine) with lignoceroyl-CoA to form dihydroceramide (B1258172). biomolther.orgmetwarebio.com

Desaturation: The dihydroceramide is then desaturated to form ceramide (C24:0). mdpi.commetwarebio.com

Formation of Complex Sphingolipids: This C24:0 ceramide serves as a precursor for the synthesis of major sphingolipids like sphingomyelin (B164518) (by the addition of a phosphocholine (B91661) head group) and various glycosphingolipids (by the addition of sugar moieties), such as galactosylceramides (cerebrosides). biomolther.orgmdpi.comnih.gov

Myelin, for instance, is particularly rich in galactosylceramides and sulfatides (B1148509) that contain C24 fatty acids. nih.govbiomolther.org The presence of these VLCFA-sphingolipids is essential for the proper structure and insulating function of the myelin sheath. nih.gov

Table 1: Ceramide Synthase Isozyme Specificity This table highlights the substrate specificity of mammalian ceramide synthase (CERS) isozymes for different fatty acyl-CoA chain lengths.

CERS Isozyme Preferred Acyl-CoA Substrates Primary Tissue Expression
CERS1 C18 Brain, Skeletal Muscle
CERS2 C22–C24 Ubiquitous (high in liver, kidney, lung)
CERS3 ≥C26 Skin, Testis
CERS4 C18–C20 Lung, Heart
CERS5 C16 Ubiquitous (high in brain, kidney, testis)
CERS6 C16 Ubiquitous (high in brain, liver, thymus)

Data sourced from biomolther.org

In addition to its role in membrane lipids, this compound is also a component of wax esters in certain mammalian tissues. researchgate.net Wax esters are neutral lipids formed by the esterification of a fatty acid with a fatty alcohol. nih.gov These lipids are prominently found in the secretions of sebaceous glands, such as the meibomian glands of the eyelid, which produce meibum. researchgate.netarvojournals.org

Meibum is a complex lipid mixture that forms the outer layer of the tear film, preventing its evaporation and maintaining ocular surface health. europa.eumdpi.com Wax esters are a major constituent of meibum. arvojournals.org The biosynthesis of these wax esters involves enzymes that can utilize very-long-chain fatty acids like this compound. nih.govoup.com The enzyme wax synthase, a member of the acyltransferase family, catalyzes the esterification of fatty acyl-CoAs (including those derived from this compound) with fatty alcohols to produce wax esters. nih.gov The presence of VLCFAs in these esters contributes to the hydrophobicity and physical properties of secretions like meibum. researchgate.net

Role in Sphingolipid and Glycosphingolipid Biosynthesis

This compound in Cellular Signaling Pathways

Beyond its structural roles, this compound and its derivatives, particularly ceramides, are implicated in modulating cellular signaling cascades. The specific acyl chain length of a ceramide molecule can significantly influence its signaling functions.

Saturated fatty acids are known to influence insulin (B600854) sensitivity, and their effects can be chain-length specific. cambridge.orgmdpi.com While long-chain saturated fatty acids like palmitic acid (C16:0) are often linked to inducing insulin resistance through ceramide accumulation, the role of VLCFAs like this compound is more complex and appears to differ. cambridge.orgnih.gov

Research indicates that methyl this compound, a derivative of lignoceric acid, may have an insulin-sensitizing effect. researchgate.net It has been shown to activate key targets within the insulin signaling cascade. researchgate.net This pathway is critical for regulating glucose homeostasis. When insulin binds to its receptor, it initiates a phosphorylation cascade involving proteins like the insulin receptor substrate (IRS), phosphatidylinositol-3-kinase (PI3K), and Akt (also known as protein kinase B or PKB). nih.govmdpi.com The activation of this pathway is essential for the subsequent uptake and utilization of glucose by cells. nih.gov

Some studies suggest that ceramides containing VLCFAs may be inversely associated with hepatic insulin resistance, in contrast to the detrimental effects of ceramides with shorter saturated fatty acids. nih.gov

Table 2: Research Findings on this compound Derivatives and Insulin Signaling This table summarizes key in vitro findings related to the effects of this compound derivatives on components of the insulin signaling pathway.

Compound Model System Observed Effect Potential Mechanism
Methyl this compound 3T3-L1 adipocytes Ameliorated glucose uptake Increased GLUT4 mRNA expression, enhanced IRβ and PI3K protein expression, decreased PTP1B enzyme activity. researchgate.netnih.gov
Methyl this compound In vitro assays Inhibition of GSK3β activity Activation of Protein Kinase B (Akt/PKB). researchgate.net

Data sourced from researchgate.netnih.gov

A primary outcome of insulin signaling is the translocation of glucose transporter proteins (especially GLUT4) from intracellular vesicles to the plasma membrane, which facilitates the entry of glucose into cells like myocytes and adipocytes. nih.gov

Studies on methyl this compound have shown that it can enhance glucose uptake. researchgate.netnih.gov The proposed mechanisms for this action include:

Increased GLUT4 Expression: Research has demonstrated that methyl this compound can increase the mRNA expression of GLUT4, suggesting a mechanism to increase the total pool of available glucose transporters. researchgate.net

Activation of Signaling Intermediates: By activating PI3K, methyl this compound promotes the downstream signaling necessary for GLUT4 translocation. researchgate.netresearchgate.net

Inhibition of Negative Regulators: The insulin signaling pathway is tightly regulated, in part by phosphatases like Protein Tyrosine Phosphatase 1B (PTP1B), which dephosphorylates and inactivates the insulin receptor. Methyl this compound has been found to decrease the activity of the PTP1B enzyme, which would lead to a more sustained insulin signal. researchgate.net

Modulation of Insulin Signaling Cascades

Influence on Adipogenesis and Lipid Accumulation

The differentiation of preadipocytes into mature, lipid-storing adipocytes, a process known as adipogenesis, is a complex and highly regulated cellular event. Research into the effects of this compound and its derivatives on this process has revealed nuanced outcomes.

In studies involving the methanolic extract of Costus pictus (CPME), from which the derivative methyl this compound (MT) was isolated, the extract itself demonstrated an inhibitory effect on adipogenesis at a concentration of 10 µg/ml. researchgate.netnih.gov However, in cells that were already fully differentiated into adipocytes, the same extract led to a threefold increase in lipid accumulation compared to pre-adipocytes. researchgate.netnih.gov This suggests a differential effect depending on the maturation state of the cell.

Interestingly, when the bioactive molecule methyl this compound was isolated and studied independently, it primarily demonstrated anti-diabetic activities related to glucose uptake, rather than direct anti-adipogenic effects. researchgate.netnih.gov The broader extract containing a variety of compounds, including MT, appeared to be responsible for the observed inhibition of preadipocyte differentiation. researchgate.netnih.gov Adipogenesis is controlled by a cascade of transcription factors, including peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein-alpha (C/EBPα), which orchestrate the expression of genes necessary for the adipocyte phenotype. jmb.or.kr The reduction of lipid accumulation is a key target in anti-obesity research, and various natural compounds are explored for their ability to inhibit adipocyte differentiation and triglyceride buildup. jmb.or.krmdpi.com

Regulation of Key Signaling Proteins (e.g., GLUT4, PTP1B, IRβ, PI3K)

This compound and its derivatives have been shown to significantly modulate key proteins within the insulin signaling cascade, thereby enhancing insulin sensitivity. The primary mechanism appears to be the positive regulation of downstream signaling components while inhibiting a key negative regulator.

Methyl this compound, a bioactive molecule isolated from Costus pictus, has been identified as an effective insulin-sensitizing agent. oup.comscience.gov Its action is characterized by the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B). oup.com PTP1B is a non-receptor protein tyrosine phosphatase that acts as a major negative regulator of insulin and leptin signaling. nih.govresearchgate.net By dephosphorylating the activated insulin receptor (IR) and its substrates (like IRS-1), PTP1B effectively dampens the insulin signal. nih.govresearchgate.net Inhibition of PTP1B by methyl this compound reduces this negative regulation, leading to a more robust and sustained insulin response. oup.comresearchgate.net

This inhibition of PTP1B allows for the enhanced activity of several other critical proteins. Research demonstrates that methyl this compound treatment leads to:

Increased IRβ protein expression : The insulin receptor beta subunit (IRβ) is a key component of the insulin receptor, and its increased expression can lead to greater insulin sensitivity. oup.com

Enhanced PI3K protein expression : Phosphatidylinositol-3-kinase (PI3K) is a crucial enzyme activated downstream of the insulin receptor, leading to a cascade of events that promote glucose uptake. oup.comrsc.org

Increased GLUT4 mRNA expression : Glucose transporter type 4 (GLUT4) is the primary insulin-regulated glucose transporter found in adipose tissue and striated muscle. oup.comrsc.org Increased expression of its mRNA translates to a greater capacity for cells to transport glucose from the bloodstream, a hallmark of improved insulin sensitivity. oup.comrsc.org

The collective result of these molecular changes—decreasing PTP1B activity while increasing the expression of IRβ, PI3K, and GLUT4—demonstrates a potent insulin-sensitizing effect at the cellular level. oup.com

Table 1: Effects of Methyl this compound on Key Signaling Proteins

Protein TargetObserved EffectSignaling Pathway RoleReference
PTP1B Decreased enzyme activityNegative regulator of insulin signaling oup.com
IRβ Enhanced protein expressionInsulin receptor subunit oup.com
PI3K Enhanced protein expressionDownstream insulin signaling kinase oup.com
GLUT4 Enhanced mRNA expressionInsulin-regulated glucose transporter oup.com

Interactions with Nutrient Sensing Pathways (e.g., TORC1)

Nutrient-sensing pathways are fundamental cellular mechanisms that align metabolic processes with the availability of resources like amino acids and glucose. embopress.org The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central kinase in this network, integrating signals to control cell growth, protein synthesis, and autophagy. mit.edufrontiersin.org When nutrients are abundant, TORC1 is activated, promoting anabolic processes. researchgate.net Conversely, under starvation conditions, TORC1 is inhibited, allowing for catabolic processes like autophagy to recycle cellular components. frontiersin.org

While this compound is a fatty acid and thus a nutrient, current research has not established a direct modulatory interaction between this compound or its derivatives and the TORC1 signaling pathway itself. The activation of TORC1 is primarily described in the context of amino acid sensing, involving distinct protein complexes at the lysosomal surface. embopress.orgmit.edu Although this compound plays significant roles in metabolic regulation through other pathways, its specific influence on TORC1 signaling remains an area for future investigation.

Role in Modulating Inflammatory Pathways

Evidence suggests that this compound can play a role in the modulation of inflammatory processes. As a component of extracts from red algae, this compound has been identified among other secondary metabolites that possess anti-inflammatory properties. acs.orgnih.gov These properties are linked to the ability to inhibit key pro-inflammatory signaling pathways. acs.orgnih.gov

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the inflammatory response. jmb.or.krmdpi.com Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), these pathways activate the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1, and IL-6. acs.orgamegroups.org

Studies on red algae extracts containing a mixture of fatty acids, including this compound, have shown they can inhibit the stimulation of both MAPK and NF-κB. acs.orgnih.gov Furthermore, a more direct link has been identified through the fatty acid transporter CD36, also known as platelet glycoprotein (B1211001) 4. uniprot.org CD36 functions as a surface receptor and transporter for long-chain fatty acids. Upon binding ligands, it can trigger signaling that leads to the NF-κB-dependent production of inflammatory cytokines like TNF. uniprot.org This indicates a mechanism by which extracellular fatty acids like this compound could initiate an inflammatory signal via receptor-mediated activation of the NF-κB pathway.

The inflammasome is a multi-protein complex in the cytoplasm that plays a critical role in innate immunity by activating inflammatory caspases and processing pro-inflammatory cytokines like IL-1β. The NLRP3 inflammasome is a well-studied example that responds to a wide range of stimuli. acs.orgtandfonline.com

The fatty acid transporter CD36 provides a key link between this compound and inflammasome activation. uniprot.org CD36 can act as a sensor for microbial diacylated lipopeptides and other ligands, leading to the activation of the NLRP3 inflammasome. uniprot.org This suggests that this compound, by interacting with CD36, could be involved in the activation sequence of this inflammatory platform. In a separate context, maltol, a compound found in gamma-irradiated rice alongside this compound, has been noted for its ability to inhibit NLRP3 inflammasome activation. pnfs.or.kr While this is not a direct action of this compound, it highlights the complex interplay of various compounds found together in natural sources.

Influence on MAPK/NF-κB Signaling

This compound in Organelle Homeostasis and Crosstalk

Cellular health relies on the proper functioning and communication between organelles. The endoplasmic reticulum (ER), mitochondria, peroxisomes, and lysosomes are dynamically interconnected, and disruptions in their crosstalk are implicated in numerous diseases. oaepublish.comnih.gov

This compound, as a very-long-chain fatty acid (VLCFA), is central to the metabolic crosstalk between the ER and peroxisomes. oaepublish.com VLCFAs are predominantly synthesized in the ER through an elongation process. To prevent their potentially toxic accumulation and to maintain cellular homeostasis, these fatty acids are transported to peroxisomes for the initial stages of their breakdown via β-oxidation. oaepublish.com This metabolic pathway, where a substrate is synthesized in one organelle and catabolized in another, is a classic example of essential organellar crosstalk. The proper flux of VLCFAs like this compound between the ER and peroxisomes is critical; genetic defects that disrupt this process lead to the accumulation of VLCFAs and are the cause of severe neurodegenerative diseases like X-linked adrenoleukodystrophy (ALD), underscoring the importance of this compound metabolism in maintaining organelle and cellular homeostasis. oaepublish.com

Peroxisome-Endoplasmic Reticulum Interactions

The functional interplay between peroxisomes and the endoplasmic reticulum (ER) is crucial for cellular lipid metabolism, and this compound, a very-long-chain fatty acid (VLCFA), is a key player in this metabolic cooperation. scienceopen.comnih.gov Peroxisomes and the ER are physically connected at specialized membrane contact sites, which facilitates the exchange of lipids and metabolites. scienceopen.comnih.gov This close association is vital for processes like the synthesis of ether phospholipids (B1166683) (plasmalogens) and the metabolism of VLCFAs. nih.govopenaccessgovernment.orgnih.gov

Ultrastructural analyses have revealed that a significant portion of peroxisomes, around 70-80% in cultured mammalian cells, are tightly associated with the ER. scienceopen.com This interaction is mediated by specific tethering proteins that bridge the two organelles. One such key protein complex involves the peroxisomal acyl-coenzyme A (CoA)-binding domain proteins, ACBD5 and ACBD4, which interact with the ER-resident vesicle-associated membrane protein-associated protein B (VAPB). nih.gov

ACBD5 has been identified as a primary tethering protein that also recruits VLCFAs to the peroxisome, positioning them for transport and subsequent degradation. nih.govopenaccessgovernment.org Loss of ACBD5 function leads to a notable reduction in peroxisome-ER contacts and a resultant accumulation of VLCFAs, underscoring its critical role in this process. nih.govopenaccessgovernment.org

ACBD4 , while also located at the peroxisome-ER interface, appears to have more of a regulatory function. Its absence does not significantly reduce the physical connections between the organelles but instead leads to an increased rate of VLCFA β-oxidation, suggesting a modulatory role in lipid metabolism at these contact sites. nih.gov

The metabolism of this compound is a prime example of peroxisome-ER collaboration. This compound, which can be toxic if it accumulates, is transported into the peroxisome for degradation via β-oxidation. openaccessgovernment.org This transport is facilitated by the ATP-binding cassette (ABC) transporter, ABCD1, a peroxisomal membrane protein. openaccessgovernment.orgnih.govscirp.org Defects in ABCD1 lead to adrenoleukodystrophy (ALD), a severe inherited disorder characterized by the accumulation of VLCFAs. openaccessgovernment.org Interestingly, excess VLCFAs that are not imported into the peroxisome can be further elongated by enzymes at the ER. openaccessgovernment.org The β-oxidation of this compound in the peroxisome shortens its carbon chain, producing medium- or short-chain fatty acids. nih.govscirp.org These chain-shortened fatty acids can then be transported to mitochondria for complete oxidation to generate ATP or used in the ER for the synthesis of other complex lipids. nih.govfrontiersin.org

Table 1: Key Proteins in Peroxisome-ER Interactions Related to this compound Metabolism

ProteinLocationFunctionRelevance to this compound
ACBD5 Peroxisomal MembraneActs as a tether to the ER by binding VAPB; recruits VLCFAs to the peroxisome. nih.govopenaccessgovernment.orgFacilitates the transfer and subsequent metabolism of this compound by linking the ER and peroxisomes. openaccessgovernment.org
ACBD4 Peroxisomal MembraneInteracts with the ER at contact sites; appears to regulate the rate of VLCFA β-oxidation. nih.govModulates the breakdown of this compound within the peroxisome. nih.gov
VAPB ER MembraneBinds to peroxisomal proteins like ACBD5 and ACBD4 to form membrane contact sites. nih.govAnchors peroxisomes to the ER, enabling efficient metabolic collaboration. nih.gov
ABCD1 Peroxisomal MembraneATP-dependent transporter for VLCFAs, including this compound, from the cytosol into the peroxisome. openaccessgovernment.orgnih.govuniprot.orgEssential for the import of this compound into the peroxisome for its degradation. openaccessgovernment.orguniprot.org

Lipid Droplet Dynamics and this compound Metabolism

Lipid droplets (LDs) are highly dynamic organelles central to lipid and energy homeostasis, serving as the primary storage sites for neutral lipids like triacylglycerols (TAGs) and cholesteryl esters. wikipedia.orgnih.gov The formation and turnover of these droplets are intrinsically linked to the metabolism of fatty acids, including this compound.

Lipid droplet biogenesis originates from the endoplasmic reticulum. wikipedia.orgnih.gov When there is an excess of fatty acids, cells esterify them to a glycerol (B35011) backbone to form TAGs. wikipedia.org This synthesis is primarily catalyzed by diacylglycerol acyltransferase (DGAT) enzymes located in the ER membrane. wikipedia.orgcreative-proteomics.com The newly synthesized neutral lipids accumulate between the leaflets of the ER membrane, eventually budding off into the cytoplasm as a mature lipid droplet, enclosed by a phospholipid monolayer derived from the ER. wikipedia.orgnih.gov

This compound and its derivatives can be incorporated into these neutral lipids for storage. The process of storing fatty acids within LDs is a crucial cellular mechanism to buffer against lipotoxicity, which can occur from an overaccumulation of free fatty acids. wikipedia.org By sequestering potentially harmful lipids like VLCFAs in the form of inert TAGs, cells maintain lipid homeostasis and prevent cellular stress. wikipedia.orgnih.gov

The dynamics of lipid droplets—their growth, shrinkage, and interactions with other organelles—are tightly regulated by cellular metabolic needs. nih.gov

Growth: LDs can grow by fusing with smaller droplets or by acquiring more neutral lipids synthesized at the ER. wikipedia.org

Turnover: When energy is required, the stored TAGs are hydrolyzed by lipases in a process called lipolysis, releasing fatty acids. nih.gov These fatty acids can then be transported to peroxisomes and mitochondria for β-oxidation. mdpi.com Lipid droplets can also be degraded through a selective form of autophagy known as lipophagy. nih.gov

The interplay between peroxisomes and lipid droplets is vital for managing VLCFA levels. This compound released from lipid droplets can be shuttled to peroxisomes for chain-shortening. mdpi.comphysiology.org This metabolic link ensures that energy stored in the form of VLCFA-containing TAGs can be safely and efficiently utilized. The physical contacts observed between lipid droplets and other organelles, including peroxisomes, facilitate this direct transfer of lipids, highlighting a coordinated network for cellular lipid management. scienceopen.commdpi.com

Molecular Mechanisms of Tetracosanoate Dysregulation in Pathophysiological States

Inherited Metabolic Disorders Affecting VLCFA Metabolism

Inherited disorders of peroxisomal metabolism provide a clear and devastating picture of the consequences of impaired VLCFA handling. In these conditions, the accumulation of tetracosanoate and other VLCFAs is a central biochemical hallmark, driving the clinical pathology.

Biochemical Basis of this compound Accumulation in Peroxisomal Biogenesis Disorders (e.g., Zellweger Spectrum Disorders)

Zellweger spectrum disorders (ZSDs) are a group of autosomal recessive conditions caused by mutations in one of several PEX genes. numberanalytics.comuva.nlphysio-pedia.com These genes are responsible for encoding peroxins, proteins that are essential for the normal assembly and function of peroxisomes. uva.nlphysio-pedia.com Peroxisomes are cellular organelles that play a critical role in numerous metabolic pathways, including the beta-oxidation of VLCFAs like this compound (C24:0). numberanalytics.comphysio-pedia.com

In ZSDs, the genetic defects lead to either a complete absence of functional peroxisomes or a significant reduction in their number and/or functionality. uva.nlphysio-pedia.com Consequently, the peroxisomal beta-oxidation pathway, which is uniquely responsible for shortening VLCFAs, is impaired. numberanalytics.comuva.nl VLCFAs such as this compound cannot be efficiently broken down and therefore accumulate to toxic levels in various tissues and body fluids, including the plasma, brain, liver, and adrenal glands. numberanalytics.comuva.nlnih.gov This accumulation is a primary biochemical indicator used in the diagnosis of ZSDs. uva.nlnih.gov The disruption of peroxisomal function also has secondary consequences, such as impaired production of plasmalogens (essential components of cell membranes and myelin) and mitochondrial dysfunction, which further contribute to the severe neurological and systemic manifestations of the disease. numberanalytics.comnih.gov

DisorderAffected GenesPrimary Biochemical DefectConsequence of Defect
Zellweger Spectrum Disorders (ZSDs) PEX genes (at least 13 identified) numberanalytics.comuva.nlDefective peroxisome biogenesis numberanalytics.comuva.nlImpaired peroxisomal β-oxidation of VLCFAs, leading to accumulation of this compound and other VLCFAs. numberanalytics.comuva.nlnih.gov

Molecular Mechanisms of X-linked Adrenoleukodystrophy (X-ALD) and this compound Imbalance

X-linked adrenoleukodystrophy (X-ALD) is another inherited metabolic disorder characterized by the accumulation of VLCFAs, but its molecular basis differs from that of ZSDs. frontiersin.orgfortunejournals.com X-ALD is caused by mutations in the ABCD1 gene, which is located on the X chromosome. dovepress.comfrontiersin.org This gene encodes the adrenoleukodystrophy protein (ALDP), an ATP-binding cassette (ABC) transporter located in the peroxisomal membrane. frontiersin.orgmdpi.com

The primary function of ALDP is to transport VLCFA-Coenzyme A (CoA) esters, including tetracosanoyl-CoA, from the cytosol into the peroxisome for degradation via beta-oxidation. mdpi.com Mutations in the ABCD1 gene result in a non-functional or deficient ALDP transporter. dovepress.comfrontiersin.org Although the peroxisomes themselves are structurally intact, their ability to import and metabolize VLCFAs is severely hampered. frontiersin.orgfrontiersin.org This transport defect leads to the pathological accumulation of this compound and other VLCFAs in the cells of the brain's white matter, spinal cord, and adrenal cortex. frontiersin.orgfrontiersin.org The buildup of these fatty acids is considered a central factor in the subsequent inflammatory demyelination and adrenal insufficiency characteristic of the disease. frontiersin.orgdovepress.com

DisorderAffected GeneProtein FunctionMolecular Mechanism of this compound Accumulation
X-linked Adrenoleukodystrophy (X-ALD) ABCD1 dovepress.comfrontiersin.orgPeroxisomal transporter for VLCFA-CoA mdpi.comDefective transport of tetracosanoyl-CoA and other VLCFA-CoAs into the peroxisome, preventing their degradation. frontiersin.orgmdpi.com

Cellular Consequences of Dysregulated this compound Levels

The accumulation of this compound and other VLCFAs within cells triggers a cascade of deleterious events. numberanalytics.comfrontiersin.org While the precise mechanisms are still under investigation, several key cellular consequences have been identified:

Oxidative Stress: Excess VLCFAs are believed to induce the production of reactive oxygen species (ROS), leading to oxidative stress. numberanalytics.comfrontiersin.org This can damage cellular components, including lipids, proteins, and DNA.

Inflammation: The buildup of VLCFAs is a pro-inflammatory signal. frontiersin.org In X-ALD, this is particularly evident in the brain, where it contributes to the breakdown of myelin sheaths by activating microglia and other immune cells. frontiersin.orgmdpi.com

Mitochondrial Dysfunction: There is growing evidence that VLCFA accumulation directly impairs mitochondrial function. nih.govfrontiersin.orgfortunejournals.com This can disrupt cellular energy metabolism and further exacerbate oxidative stress. numberanalytics.com

Membrane Destabilization: The incorporation of excess VLCFAs into cellular membranes can alter their structure and function, potentially disrupting membrane fluidity and the activity of membrane-bound proteins. numberanalytics.com

Role of this compound in the Pathogenesis of Metabolic Syndromes

Beyond rare inherited disorders, emerging research suggests that aberrations in VLCFA metabolism, including that of this compound, may contribute to more common metabolic conditions like insulin (B600854) resistance and diabetes.

Mechanistic Contributions to Insulin Resistance and Diabetes

The link between fatty acids and insulin resistance is well-established, with excess free fatty acids known to impair insulin signaling. nih.gov While much of the research has focused on more abundant fatty acids, some studies point to a role for VLCFAs and their derivatives. For instance, methyl this compound, a derivative of this compound, has been investigated for its effects on insulin sensitivity. oup.com

Research has shown that methyl this compound can enhance insulin sensitivity through several mechanisms: oup.com

Increased GLUT4 Expression: It has been found to increase the mRNA expression of Glucose Transporter Type 4 (GLUT4), the primary insulin-regulated glucose transporter in muscle and adipose tissue. oup.com

Inhibition of PTP1B: It can decrease the activity of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme that negatively regulates insulin signaling by dephosphorylating the insulin receptor. oup.com

Enhanced Insulin Signaling: It has been shown to enhance the protein expression of Insulin Receptor Beta (IRβ) and Phosphoinositide 3-kinase (PI3K), key components of the insulin signaling cascade. oup.com

Conversely, the accumulation of fatty acids and their metabolites within cells can activate inflammatory pathways and serine kinase cascades that phosphorylate and inhibit key insulin signaling proteins like Insulin Receptor Substrate (IRS), leading to insulin resistance. nih.gove-dmj.org

CompoundInvestigated EffectProposed Mechanism of Action
Methyl this compound Increased Insulin Sensitivity oup.com↑ GLUT4 mRNA expression, ↓ PTP1B enzyme activity, ↑ IRβ and PI3K protein expression. oup.com

Cellular Dysfunctions Associated with this compound Aberrations in Adipocytes and Other Tissues

Adipose tissue is a critical regulator of systemic energy homeostasis and insulin sensitivity. nih.gov Dysfunction in adipocytes can have profound metabolic consequences. Mitochondrial dysfunction within adipocytes is a key feature associated with obesity and type 2 diabetes. nih.govnih.gov This mitochondrial impairment can lead to reduced fatty acid oxidation, increased oxidative stress, and altered production of adipokines—hormones secreted by fat cells that modulate insulin action in other tissues. nih.govnih.gov

While direct studies on this compound's role in adipocyte dysfunction are limited, the general principles of lipotoxicity apply. The accumulation of fatty acids, including VLCFAs, in non-adipose tissues like the liver and muscle is a known driver of insulin resistance. e-dmj.org In the liver, this can lead to non-alcoholic fatty liver disease (NAFLD) and increased hepatic glucose production. acs.orgnih.gov In adipocytes, impaired mitochondrial function and the resulting metabolic stress can lead to inflammation and cell death, further propagating systemic insulin resistance. nih.gov Certain plant-derived compounds have been shown to improve these parameters by, for example, reducing triglyceride accumulation in adipocytes and protecting liver cells from hyperglycemia-induced oxidative stress. researchgate.net

This compound in Neurological Disorder Mechanisms

The accumulation of very long-chain fatty acids (VLCFAs), including this compound (C24:0), is a hallmark of several neurological disorders, most notably X-linked adrenoleukodystrophy (X-ALD). oup.comoup.com This accumulation, resulting from impaired peroxisomal β-oxidation, triggers a cascade of cellular and molecular events that contribute to the pathogenesis of these diseases. oup.comgrantome.com

Cellular and Molecular Impact of VLCFA Accumulation in Brain Tissue

The excess of this compound and other VLCFAs in brain tissue has profound and multifaceted effects on a variety of neural cells, including oligodendrocytes, astrocytes, and microglia. oup.comaginganddisease.org

Membrane Destabilization and Myelin Sheath Damage : Myelin, the lipid-rich sheath that insulates axons and facilitates rapid nerve impulse conduction, is particularly rich in VLCFAs. oup.comnih.gov The incorporation of excessive amounts of VLCFAs, such as this compound, into the membranes of oligodendrocytes—the myelin-producing cells of the central nervous system—is thought to destabilize these membranes. oup.comoup.comclevelandclinic.orgnih.gov This can lead to the breakdown of the myelin sheath, a process known as demyelination, which is a key pathological feature of X-ALD. oup.com The abnormal lipid composition may disrupt the intricate structure and function of myelin, impairing saltatory conduction and leading to neurological deficits. nih.gov

Mitochondrial Dysfunction : Studies have shown that VLCFAs, including this compound, can exert toxic effects on mitochondria. oup.comaginganddisease.org This includes depolarization of the mitochondrial inner membrane and an increase in intracellular calcium levels. oup.comaginganddisease.org Mitochondrial dysfunction can lead to a cellular energy crisis, increased production of reactive oxygen species (ROS), and the initiation of apoptotic cell death pathways. aginganddisease.orgmdpi.com Interestingly, the toxic effects of different VLCFAs on mitochondria may vary, with some studies suggesting that shorter-chain VLCFAs have a more pronounced impact on mitochondrial physiology, while longer-chain VLCFAs primarily disrupt calcium homeostasis. oup.com

Oxidative Stress : The accumulation of VLCFAs is strongly linked to increased oxidative stress within brain cells. oup.com This is due in part to mitochondrial dysfunction and the generation of ROS. aginganddisease.org Oxidative stress can damage cellular components, including lipids, proteins, and DNA, further contributing to cellular dysfunction and death. oup.com

Cellular TargetMolecular Impact of this compound AccumulationConsequence
Oligodendrocytes Incorporation into myelin lipids, membrane destabilization, mitochondrial dysfunction, apoptosis. oup.comaginganddisease.orgDemyelination, impaired nerve conduction. oup.comnih.gov
Astrocytes Mitochondrial dysfunction, increased intracellular Ca2+, induction of inflammatory responses. oup.comgrantome.comaginganddisease.orgNeuroinflammation, neuronal damage. grantome.com
Microglia Activation, contribution to neuroinflammatory processes. oup.combiorxiv.orgChronic inflammation, neurodegeneration. frontiersin.org
Mitochondria Inner membrane depolarization, impaired energy metabolism, increased ROS production. oup.comaginganddisease.orgmdpi.comOxidative stress, initiation of apoptosis. oup.comaginganddisease.org

Neuroinflammatory and Neurodegenerative Pathways

The accumulation of this compound and other VLCFAs is a potent trigger for neuroinflammation, a critical component of the neurodegenerative process in related disorders. grantome.comfrontiersin.org

Activation of Glial Cells : Excess VLCFAs lead to the activation of astrocytes and microglia, the resident immune cells of the central nervous system. oup.comgrantome.com Activated glial cells release a variety of pro-inflammatory mediators, including cytokines and chemokines, which perpetuate the inflammatory cascade. grantome.com While microglial activation is a normal response to injury, chronic activation driven by VLCFA accumulation can become maladaptive and contribute to neuronal damage. biorxiv.orgfrontiersin.org

Inflammatory Signaling Pathways : The molecular mechanisms underlying VLCFA-induced inflammation are complex. Evidence suggests the involvement of key signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway. mdpi.com The activation of these pathways leads to the transcription of genes encoding pro-inflammatory molecules. mdpi.com

Blood-Brain Barrier Disruption : The inflammatory environment can compromise the integrity of the blood-brain barrier, allowing for the infiltration of peripheral immune cells into the central nervous system. This influx of immune cells can exacerbate the inflammatory response and contribute to tissue damage.

Axonal Degeneration : While demyelination is a primary feature, axonal degeneration is also a significant component of the pathology. The inflammatory milieu, coupled with the direct toxic effects of VLCFAs on neurons and their supporting cells, contributes to axonal damage and loss. This axonal pathology is a key driver of progressive and irreversible neurological disability.

This compound in Other Disease Modalities

Beyond neurological disorders, this compound and other fatty acids have been investigated for their roles in other disease contexts, including infectious diseases and cancer, primarily through their interactions with cellular membranes and apoptotic pathways.

Molecular Interactions in Antimicrobial Mechanisms

Saturated fatty acids, including those with long chains, have demonstrated antimicrobial properties against a range of microorganisms. nih.govnih.gov The primary mechanism of action is believed to be the disruption of the bacterial cell membrane. nih.govnih.govmdpi.com

Membrane Perturbation : The amphipathic nature of fatty acids allows them to insert into the lipid bilayer of bacterial membranes. mdpi.com This insertion can disrupt the membrane's structural integrity, leading to increased permeability, leakage of cellular contents, and ultimately, cell death. mdpi.commdpi.com The effectiveness of this disruption can depend on the specific fatty acid and the composition of the bacterial membrane. mdpi.com For instance, some fatty acids show greater activity against Gram-positive bacteria. nih.gov

Inhibition of Cellular Processes : Besides direct membrane damage, fatty acids can also interfere with essential cellular processes. This may include the inhibition of enzymes involved in cell wall synthesis or interference with the electron transport chain, thereby disrupting energy production. nih.gov

Organism TypeProposed Mechanism of Action of Fatty AcidsReference
Gram-positive bacteria Disruption of cell membrane integrity, inhibition of cell wall synthesis. nih.govnih.gov nih.govnih.gov
Gram-negative bacteria Interaction with the outer membrane, leading to increased permeability. mdpi.commdpi.com mdpi.commdpi.com

Role in Cellular Apoptosis Pathways (mechanistic studies only)

The induction of apoptosis, or programmed cell death, is a critical process in both normal physiology and disease. Saturated fatty acids have been shown to trigger apoptosis in various cell types, often through mechanisms involving mitochondrial and ER stress.

Mitochondrial Pathway of Apoptosis : Saturated fatty acids can induce the intrinsic pathway of apoptosis. mdpi.commdpi.com This is often initiated by mitochondrial dysfunction, leading to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol. mdpi.comnih.gov Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9 and subsequently the executioner caspases, such as caspase-3, leading to the dismantling of the cell. mdpi.comnih.gov This process can be influenced by the B-cell lymphoma 2 (Bcl-2) family of proteins, which regulate mitochondrial outer membrane permeabilization. mdpi.comspandidos-publications.com

Caspase Activation : The activation of caspases, a family of proteases, is a central feature of apoptosis. Studies have demonstrated that treatment with certain fatty acids can lead to the activation of specific caspases. For example, some saturated fatty acids have been linked to the activation of caspase-4 in the context of inflammation and cancer. oncotarget.com Oxidized polyunsaturated fatty acids have also been shown to activate caspase-3/7. spandidos-publications.com

ER Stress-Induced Apoptosis : The accumulation of saturated fatty acids can lead to stress in the endoplasmic reticulum (ER), a key organelle involved in protein and lipid synthesis. mdpi.com Prolonged or severe ER stress can trigger apoptotic pathways. mdpi.com

Advanced Analytical and Methodological Approaches in Tetracosanoate Research

High-Resolution Mass Spectrometry for Tetracosanoate Quantification and Identification

High-resolution mass spectrometry (HRMS) offers unparalleled mass accuracy and resolution, enabling the confident identification and quantification of this compound and its various lipid forms. Coupled with chromatographic separation, HRMS platforms like Fourier transform ion cyclotron resonance (FT-ICR) and Orbitrap mass analyzers can distinguish this compound-containing lipids from other isobaric species, a critical capability in the dense landscape of the lipidome. nih.gov

LC-MS/MS and GC-MS/MS Applications in Lipidomics

Tandem mass spectrometry (MS/MS) coupled with either liquid chromatography (LC) or gas chromatography (GC) is a cornerstone of modern lipidomics. diva-portal.org The choice between LC-MS/MS and GC-MS/MS largely depends on the specific research question and the form of this compound being analyzed.

GC-MS/MS is highly effective for the analysis of total fatty acid profiles, including this compound. nih.govnih.gov For GC analysis, fatty acids must first be derivatized to increase their volatility, typically by converting them into fatty acid methyl esters (FAMEs). nih.govnih.gov GC-MS is considered a "gold standard" in metabolomics for its robust, reproducible, and high-resolution separation of volatile compounds like FAMEs. nih.gov Electron ionization (EI) is often used, generating reproducible fragmentation patterns that are compiled in extensive spectral libraries, facilitating confident identification. nih.gov GC-MS/MS provides enhanced specificity by selecting a precursor ion corresponding to the derivatized this compound and fragmenting it to produce characteristic product ions for quantification, minimizing matrix interference. nih.gov

LC-MS/MS is the preferred method for analyzing this compound as part of intact, complex lipids such as phospholipids (B1166683), sphingolipids, and triacylglycerols. nih.govpatsnap.com These larger, non-volatile molecules are not amenable to GC without extensive chemical degradation. patsnap.com LC-MS does not require derivatization to increase volatility. nih.gov Soft ionization techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are used to generate intact molecular ions of the lipids containing the this compound acyl chain. taylorfrancis.com Subsequent MS/MS fragmentation provides structural details, allowing for the identification of the lipid class and the specific fatty acid constituents, including the position of the this compound chain on the glycerol (B35011) backbone. nih.gov

Table 1: Comparison of GC-MS/MS and LC-MS/MS for this compound Analysis

Feature GC-MS/MS LC-MS/MS
Analyte Form Volatile derivatives (e.g., FAMEs) Intact complex lipids, free fatty acids
Derivatization Required for volatility nih.govnih.gov Generally not required nih.gov
Separation Principle Boiling point, polarity diva-portal.org Polarity, hydrophobicity nih.gov
Ionization Method Electron Ionization (EI), Chemical Ionization (CI) nih.govnih.gov Electrospray Ionization (ESI), APCI taylorfrancis.com
Primary Application Total fatty acid profiling nih.gov Analysis of intact lipid species nih.gov
Strengths High chromatographic resolution, extensive libraries nih.gov Analyzes non-volatile, large molecules patsnap.com

Isotope Dilution Mass Spectrometry for Absolute Quantification

For precise and accurate measurement, isotope dilution mass spectrometry (ID-MS) is the reference technique for the absolute quantification of molecules, including this compound. nih.gov This method overcomes variations in sample extraction efficiency and matrix effects that can plague other quantitative approaches. nih.gov

The core principle of ID-MS involves adding a known quantity of a stable isotope-labeled internal standard to the sample at the earliest stage of preparation. nih.govnih.gov For this compound, this would typically be a version labeled with deuterium (B1214612) (²H) or carbon-13 (¹³C), such as tetracosanoic-d₄ acid. This "heavy" standard is chemically identical to the natural "light" analyte and therefore behaves identically during extraction, derivatization, chromatography, and ionization. nih.gov

The mass spectrometer distinguishes between the endogenous this compound and the isotopically labeled standard based on their mass-to-charge (m/z) ratio. youtube.com By measuring the ratio of the signal intensity of the natural analyte to that of the labeled standard, the exact amount of this compound in the original sample can be calculated with high precision and accuracy. nih.govnih.gov This approach is considered the gold standard for quantitative analysis and is crucial for clinical and metabolic studies where exact concentration data is required. ucl.ac.uk

Stable-Isotope Labeling Techniques for Metabolic Flux Analysis

To understand the dynamics of this compound metabolism, researchers employ stable-isotope labeling in conjunction with mass spectrometry for metabolic flux analysis (MFA). nih.gov This powerful technique allows for the tracing of atoms from metabolic precursors through the pathways that lead to the synthesis and turnover of this compound. nih.gov

In a typical experiment, cells, tissues, or whole organisms are supplied with a substrate labeled with a stable isotope, such as ¹³C-glucose or ¹³C-glutamine. isotope.com As these precursors are metabolized, the ¹³C atoms are incorporated into downstream metabolites, including acetyl-CoA, the building block for fatty acid synthesis. By measuring the rate and pattern of ¹³C incorporation into this compound over time, the activity—or flux—of the biosynthetic pathways can be quantified. nih.govfrontiersin.org

Mass spectrometry is used to analyze the mass isotopomer distribution (the relative abundance of molecules with different numbers of heavy isotopes) of this compound and its metabolic intermediates. nih.govisotope.com This detailed isotopic enrichment data provides quantitative insights into the contributions of different substrates to the fatty acid pool and reveals the dynamic regulation of its metabolic network in response to various physiological or pathological conditions. nih.govfrontiersin.org

Chromatographic Separation Techniques

Chromatography is an essential first step in the analysis of this compound, serving to separate it from a multitude of other lipids and metabolites in a biological sample before detection by mass spectrometry. diva-portal.org This separation reduces ion suppression and allows for the differentiation of isomers, which is critical for accurate analysis. nih.gov

Gas Chromatography (GC) for Fatty Acid Profiling

Gas chromatography is a robust and widely used technique for the comprehensive profiling of fatty acids in a sample. nih.govmdpi.com To be analyzed by GC, the carboxylic acid group of this compound must be derivatized to a less polar, more volatile ester, most commonly a fatty acid methyl ester (FAME). nih.gov

The FAME mixture is then injected into the GC, where it is vaporized and carried by an inert gas (mobile phase) through a long, thin capillary column (stationary phase). diva-portal.org Separation is achieved based on the compounds' boiling points and their interactions with the column's stationary phase. aocs.org Highly polar columns, such as those with a polyethylene (B3416737) glycol (e.g., Carbowax) stationary phase, are often used as they provide excellent separation of FAMEs, including saturated, unsaturated, and branched-chain fatty acids. aocs.org As the separated FAMEs exit the column, they are detected, commonly by a flame ionization detector (FID) for quantification or a mass spectrometer for identification and quantification. mdpi.comresearchgate.net The retention time of methyl this compound is compared to that of a known standard for identification. mdpi.com

Table 2: Typical Parameters for GC-based Fatty Acid Profiling

Parameter Typical Setting/Type Purpose
Derivatization Reagent Methanolic HCl, BF₃ in Methanol Converts fatty acids to volatile FAMEs. nih.gov
Column Type Fused silica (B1680970) capillary column mdpi.com Provides high-resolution separation.
Stationary Phase Polyethylene glycol (e.g., SPB™-PUFA, Carbowax) mdpi.comaocs.org Highly polar phase for separating FAMEs.
Carrier Gas Helium, Hydrogen mdpi.com Mobile phase to move analytes through the column.
Detector Flame Ionization Detector (FID), Mass Spectrometer (MS) mdpi.comresearchgate.net Quantification (FID/MS) and Identification (MS).

Liquid Chromatography (LC) for Complex Lipid Analysis

Liquid chromatography is indispensable for the analysis of this compound when it is incorporated into larger, non-volatile, and structurally diverse lipids. nih.gov Unlike GC, LC separates compounds in a liquid mobile phase, making it ideal for thermally labile molecules like phospholipids and triacylglycerols. patsnap.com Coupling LC to mass spectrometry (LC-MS) significantly reduces matrix effects like ion suppression and allows for the separation of isomeric and isobaric lipid species. nih.govnih.gov

Several LC modes are used in lipidomics:

Reversed-Phase LC (RPLC): This is the most widely used LC technique in lipidomics. nih.gov RPLC separates lipids based on their hydrophobicity, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase. nih.gov Lipids are separated by both their acyl chain length and the number of double bonds.

Normal-Phase LC (NPLC): NPLC separates lipids based on the polarity of their head groups. nih.gov It uses a polar stationary phase (e.g., silica) and a non-polar mobile phase. This technique is excellent for separating lipids into distinct classes (e.g., phosphatidylethanolamines from phosphatidylcholines). wur.nl

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative to NPLC for separating polar lipid classes. nih.gov It employs a polar stationary phase and a mobile phase consisting of a high concentration of organic solvent with a small amount of aqueous solvent. nih.gov

The choice of LC method allows researchers to target specific lipid classes or to perform comprehensive profiling, providing detailed information on the molecular context of this compound within the complex cellular lipidome. nih.gov

Computational and Systems Biology Approaches

Metabolomics and Lipidomics Data Analysis for Pathway Elucidaion

The fields of metabolomics and lipidomics have become indispensable in unraveling the complex metabolic pathways involving this compound (C24:0), a very long-chain saturated fatty acid (VLCFA). These high-throughput analytical approaches allow for the comprehensive profiling of metabolites and lipids in biological systems, providing a snapshot of the metabolic state under specific conditions. thermofisher.comlcms.cz By comparing the metabolomes and lipidomes of healthy individuals with those suffering from disorders of this compound metabolism, such as X-linked adrenoleukodystrophy (X-ALD), researchers can identify key enzymatic steps and regulatory points in its pathways. nih.govneurolipidomics.com

Advanced analytical platforms, particularly liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), are the workhorses of metabolomic and lipidomic studies. thermofisher.comlcms.cz These technologies enable the separation, detection, and quantification of a wide array of molecules, including this compound and its various metabolic derivatives. thermofisher.com For instance, in X-ALD, the accumulation of this compound is a well-established biomarker. researchgate.net Metabolomics and lipidomics studies can precisely quantify the levels of C24:0 and other VLCFAs, helping to understand the biochemical consequences of the defective ABCD1 transporter responsible for this disease. nih.govresearchgate.net

Data analysis in these "omics" fields involves several critical steps, including feature extraction, statistical analysis, compound identification, and pathway analysis. thermofisher.comnih.gov Sophisticated software tools are employed to process the vast datasets generated, transforming complex raw data into biologically meaningful information. thermofisher.com Pathway analysis tools can map the identified metabolites onto known metabolic pathways, revealing which pathways are significantly altered in disease states. neurolipidomics.com This approach is crucial for elucidating how the accumulation of this compound impacts other interconnected metabolic networks.

Network Modeling and Causal Inference in Metabolic Regulation

Beyond simple pathway mapping, computational biologists are increasingly using network modeling and causal inference methods to understand the intricate regulatory relationships within the metabolome. nih.gov These approaches move beyond correlation to infer directional, causal relationships between different metabolites, including this compound. nih.govarxiv.org By constructing statistical causal networks, researchers can identify metabolites that act as key drivers or influencers within the fatty acid metabolome. nih.gov

One such approach, the Genome granularity-Directed Acyclic Graph (GDAG) algorithm, utilizes genome-wide single-nucleotide polymorphism (SNP) data to determine the direction of relationships between metabolites. nih.gov A study applying this method to a large cohort identified specific fatty acids that appear to have a widespread influence on the entire fatty acid network. nih.gov This type of analysis can pinpoint potential intervention points for diseases affected by fatty acid metabolism. nih.gov

Network analysis can also reveal how perturbations in one part of the metabolic network, such as the accumulation of this compound, propagate and affect other areas of metabolism. oup.com By modeling the interconnectedness of metabolic reactions, it's possible to predict the downstream consequences of enzymatic dysregulation. oup.com This is particularly relevant for understanding the complex pathophysiology of diseases like X-ALD, where the primary genetic defect leads to a cascade of secondary metabolic disturbances.

Integration of Multi-Omics Data (Transcriptomics, Proteomics, Metabolomics) in this compound Research

A truly comprehensive understanding of this compound metabolism requires the integration of data from multiple "omics" layers, including genomics, transcriptomics, proteomics, and metabolomics. frontiersin.orgfrontiersin.org This multi-omics approach provides a more complete picture of how genetic information flows through to functional metabolic outputs. frontlinegenomics.com By combining these datasets, researchers can link changes in gene expression (transcriptomics) and protein levels (proteomics) to alterations in metabolite concentrations (metabolomics), including this compound. frontlinegenomics.comresearchgate.net

For example, integrating transcriptomic and metabolomic data can reveal how the expression of genes encoding for fatty acid elongases or peroxisomal enzymes correlates with the levels of this compound and other VLCFAs. frontiersin.org In a study of glucagon (B607659) receptor-deficient zebrafish, the integration of transcriptomics with metabolomics and lipidomics revealed significant remodeling of both amino acid and lipid metabolism. frontiersin.org

The challenges in multi-omics data integration are significant, requiring sophisticated computational and statistical methods to handle the diverse and large-scale datasets. frontiersin.org However, the potential rewards are immense. These integrated approaches can help to identify novel biomarkers, uncover previously unknown regulatory networks, and provide deeper insights into the molecular basis of diseases involving this compound. frontiersin.orgfrontlinegenomics.com This holistic view is essential for developing targeted and effective therapeutic strategies.

Advanced in vitro and in vivo Model Systems for Studying this compound Biology

Genetically Modified Cellular Models

The development of genetically modified cellular models has been instrumental in advancing our understanding of this compound biology at the molecular and cellular levels. These models allow for the precise manipulation of genes involved in VLCFA metabolism, enabling researchers to study the function of specific proteins and the consequences of their dysfunction.

One of the key technologies in this area is the use of CRISPR-Cas9 gene editing, which allows for the creation of cell lines with specific gene knockouts, knock-ins, or point mutations. gulhanemedj.org For instance, researchers have created immortalized astrocyte cell lines from mice deficient in the Abcd1 gene, the gene mutated in X-ALD. nih.gov These cells exhibit the characteristic biochemical features of X-ALD, including decreased β-oxidation of VLCFAs and an accumulation of these fatty acids. nih.gov Such models are invaluable for studying the cell-autonomous effects of this compound accumulation and for screening potential therapeutic compounds.

Induced pluripotent stem cells (iPSCs) have also emerged as a powerful tool. biorxiv.org Skin fibroblasts from patients with different forms of X-ALD can be reprogrammed into iPSCs, which can then be differentiated into various brain cell types, such as oligodendrocytes and astrocytes. nih.govbiorxiv.org These iPSC-derived models recapitulate key disease phenotypes, including the differential accumulation of VLCFAs observed in patients, providing a human-relevant system to investigate disease mechanisms. nih.gov

Furthermore, the use of retroviral vectors to genetically modify T cells has been a successful approach in other fields and holds potential for creating cellular models for studying immune responses related to VLCFA accumulation. insights.bio The ability to introduce or correct gene defects in a controlled cellular environment is a cornerstone of modern research into this compound-related disorders. nih.gov

Cellular Model Genetic Modification Key Findings in this compound Research References
Immortalized Mouse AstrocytesAbcd1 gene knockoutDecreased VLCFA β-oxidation, increased cellular VLCFA levels, and heightened pro-inflammatory response upon stimulation. nih.gov
Human iPSC-derived Oligodendrocytes and AstrocytesFrom X-ALD patients (containing ABCD1 mutations)Recapitulate patient-specific VLCFA accumulation profiles and provide a model to study phenotype variability. nih.govbiorxiv.org
Gene-silenced Human Brain Cell LinesSilencing of ABCD1Demonstrated that both deficient catabolism and increased synthesis (via ELOVL1) contribute to VLCFA accumulation. nih.gov

This table is interactive. Click on the headers to sort the data.

Organoid and 3D Culture Systems in VLCFA Research

The transition from traditional two-dimensional (2D) cell culture to three-dimensional (3D) systems and organoids represents a significant advancement in biomedical research. mdpi.comnih.gov 3D cultures provide a more physiologically relevant environment by allowing cells to grow and interact with their surroundings in all three dimensions, more closely mimicking the in vivo tissue architecture. mdpi.comnih.gov These models, which include spheroids and more complex organoids derived from stem cells, offer improved biological relevance due to features like dimensionality, the presence of an extracellular matrix (ECM), and the formation of concentration gradients. nih.govnih.gov Organoids, in particular, are miniature, self-organizing 3D structures that can recapitulate the cellular composition, structure, and function of native organs, making them powerful tools for studying development, disease pathogenesis, and metabolic functions. frontiersin.orgnih.govmdpi.com

In the context of very-long-chain fatty acid (VLCFA) research, organoid and 3D culture systems are emerging as invaluable platforms for modeling complex metabolic disorders that are difficult to study in conventional 2D cultures or even some animal models. mdpi.comnih.gov These advanced systems allow for detailed investigation into the cell-type-specific consequences of impaired this compound (C24:0) and other VLCFA metabolism, offering new insights into the pathogenesis of diseases like X-linked adrenoleukodystrophy (ALD) and Zellweger spectrum disorders (ZSD). nih.govresearchgate.net

Modeling VLCFA Accumulation in Peroxisomal Disorders

Peroxisomal disorders are often characterized by the accumulation of VLCFAs due to defects in their degradation pathway. nih.gov Induced pluripotent stem cell (iPSC) technology, often used as a precursor to generating 3D organoids, has been instrumental in creating patient-specific models of these diseases.

X-linked Adrenoleukodystrophy (ALD): ALD is a peroxisomal disorder caused by mutations in the ABCD1 gene, leading to the accumulation of VLCFAs, including this compound. nih.govmdpi.com Studies using iPSCs derived from ALD patients have successfully generated various brain cells to model the disease. While the iPSCs themselves sometimes show normal VLCFA levels, their differentiated progeny, such as oligodendrocytes, astrocytes, and neurons, exhibit the characteristic elevated VLCFA levels seen in patients. nih.govresearchgate.net This highlights the cell-type-specific nature of the biochemical defect. Specifically, iPSC-derived oligodendrocytes and astrocytes from ALD patients show significantly higher levels of saturated VLCFAs compared to healthy controls, with astrocytes also displaying a heightened response to inflammatory cytokines. nih.gov These models are crucial for dissecting the specific roles of different neural cell types in the axonal pathology and neuroinflammation characteristic of ALD. nih.govkuleuven.be

Zellweger Spectrum Disorders (ZSD): ZSD represents a group of peroxisome biogenesis disorders (PBDs) resulting from mutations in PEX genes, which also leads to VLCFA accumulation. researchgate.netuva.nl Research using iPSC models from ZSD patients has revealed dramatic differences in saturated VLCFA (sVLCFA) abnormalities among different cell types. researchgate.net For instance, relative to control cells, sVLCFA levels were found to be elevated in patient-derived fibroblasts, but reduced in their reprogrammed iPSCs, and not significantly different in the resulting neural progenitor cells. researchgate.net While the use of complex liver organoids in ZSD research has been proposed as a promising future direction, it has not yet been widely reported. uva.nl These iPSC-based models are critical for investigating the cell-type-specific aspects of peroxisomal functions and for developing high-content screening (HCS) assays for potential therapies. researchgate.net

Investigating VLCFA Synthesis and Function

Beyond degradation defects, organoid models are also being used to study the synthesis and physiological roles of VLCFAs.

Retinal Organoids and ELOVL4: The enzyme ELOVL4 is responsible for the synthesis of very-long-chain polyunsaturated fatty acids (VLC-PUFAs), which are crucial for retinal health. arvojournals.org Genetic defects in ELOVL4 cause Stargardt Type 3 (STGD3), a dominant form of macular degeneration. arvojournals.org To study this, researchers have used CRISPR/Cas9 technology to knock out ELOVL4 in human iPSCs and then generated retinal organoids. arvojournals.org By 33 weeks of age, these ELOVL4 knockout organoids displayed shorter and more disorganized photoreceptor outer segments compared to normal organoids. arvojournals.org Crucially, supplementing the culture with a synthetic VLC-PUFA (32:6 n-3) was shown to rescue this phenotype, resulting in significantly longer and properly organized outer segments. arvojournals.org This demonstrates the power of organoids not only as a disease model but also as a platform for testing the efficacy of therapeutic compounds that target VLCFA pathways.

The following table summarizes key research findings using advanced cellular models in VLCFA-related research.

Disease/Process ModelCell/Organoid TypeKey Findings
X-linked Adrenoleukodystrophy (ALD) iPSC-derived Oligodendrocytes & AstrocytesPatient-derived cells showed elevated levels of very-long-chain fatty acids (VLCFA) relative to healthy controls. Astrocytes also showed a greater response to inflammatory markers. nih.govresearchgate.net
Zellweger Spectrum Disorder (ZSD) iPSC-derived Fibroblasts & Neural Progenitor CellsSaturated VLCFA (sVLCFA) levels were elevated in patient-derived fibroblasts but not significantly different in neural progenitor cells compared to controls, indicating cell-type specificity. researchgate.net
Stargardt Type 3 (STGD3) / ELOVL4 Function Retinal Organoids from ELOVL4 knockout iPSCsKnockout organoids had shorter, disorganized photoreceptor outer segments. Supplementation with a synthetic VLC-PUFA (32:6 n-3) rescued the abnormal morphology. arvojournals.org
Fatty Acid Elongation Mammary OrganoidsOverexpression of the enzyme ELOVL6, which synthesizes C18:0 from C16:0, was studied to understand lipid metabolism in a 3D context that mimics mammary gland development and lactation. researchgate.net
General Fatty Acid Metabolism 2D and 3D Intestinal Organoids2D organoids showed higher absorption of fatty acids and increased expression of fatty acid receptors (FFAR1) and metabolic hormones compared to 3D organoids, highlighting model-specific uses. ejast.orgnih.gov

Emerging Research Areas and Future Directions in Tetracosanoate Biology

Unraveling Novel Enzymatic Functions and Regulatory Mechanisms

The biosynthesis and degradation of tetracosanoate are tightly controlled by a series of enzymatic reactions. While the core pathways are known, researchers are now focusing on identifying novel enzymes and understanding their complex regulatory networks.

In mycobacteria, a dual fatty acid synthase (FAS) system is responsible for producing a range of fatty acids, including this compound (C24:0). nih.gov The eukaryote-like FASI synthesizes palmitate (C16:0) and this compound, while FASII elongates these products. nih.gov A key area of emerging research is the characterization of the enzymes within these pathways, such as the β-ketoacyl-acyl carrier protein synthases KasA and KasB. nih.gov Studies have shown that KasA is essential for mycobacterial viability, and its depletion leads to cell lysis, highlighting it as a potential drug target. nih.gov

The elongation of very-long-chain fatty acids (ELOVL) family of enzymes plays a crucial role in the synthesis of this compound in mammals. springermedizin.de These enzymes are responsible for the rate-limiting step in VLCFA elongation. capes.gov.broup.com Current research is focused on the tissue-specific expression and regulation of these elongases. For instance, ELOVL7 shows high expression in the pancreas and kidneys. springermedizin.de Understanding the transcriptional and hormonal signals that control the expression of these enzymes is a key area of future research. springermedizin.de

Furthermore, the regulation of these enzymatic pathways is complex and occurs at multiple levels, including post-transcriptional modifications. frontiersin.org For example, product inhibition and competitive feedback are known regulatory mechanisms in related metabolic pathways like the TCA cycle. frontiersin.org Future studies will likely uncover similar intricate feedback loops and allosteric regulation controlling this compound levels.

Inter-organellar Communication and this compound Signaling

This compound and its derivatives are not confined to a single cellular location. Their movement and signaling between different organelles are critical for cellular homeostasis and are mediated by sophisticated communication systems.

Membrane contact sites (MCSs) are emerging as key hubs for inter-organellar communication, facilitating the exchange of molecules like lipids and metabolites without the need for vesicular transport. researchgate.netnih.govnih.gov These physical tethers between organelles, such as the endoplasmic reticulum (ER) and mitochondria, are crucial for processes like lipid trafficking and calcium signaling. researchgate.netnih.gov The ER, a central site for phospholipid biosynthesis, communicates with other organelles that utilize these lipids. nih.gov Future research will likely focus on identifying the specific protein tethers and transport machinery at these contact sites that handle this compound-containing lipids.

Lipids, including those containing this compound, are integral signaling molecules. nih.gov Very-long-chain fatty acid-derived lipids, such as ceramides (B1148491) and sphingolipids, participate in various signal transduction pathways, acting as signaling molecules or modulating protein function. springermedizin.de For example, methyl this compound has been shown to increase insulin (B600854) sensitivity by enhancing the expression of GLUT4 mRNA and influencing key proteins in the insulin signaling cascade. oup.comresearchgate.net Plant lipid signaling is also a dynamic system that orchestrates a wide array of cellular processes, including growth, development, and stress responses. mdpi.com Unraveling the specific signaling cascades initiated or modulated by this compound and its derivatives is a significant area for future exploration. This includes understanding how these lipids influence immune responses, as suggested by bioinformatic analyses linking ELOVL1 to immune checkpoint markers. springermedizin.de

The accumulation of VLCFAs, including this compound, can have toxic effects, leading to cellular dysfunction and death, as seen in X-linked adrenoleukodystrophy (X-ALD). oup.com Research has shown that VLCFAs can induce depolarization of mitochondria and increase intracellular calcium levels in brain cells, pointing to mitochondrial dysfunction as a key mechanism of toxicity. oup.com Understanding how this compound accumulation disrupts inter-organellar communication and triggers these detrimental signaling events is a critical area of ongoing research.

Epigenetic and Transcriptional Regulation of this compound Metabolism

The metabolism of this compound is intricately linked to the epigenetic and transcriptional landscape of the cell. These regulatory layers ensure that the synthesis and breakdown of this fatty acid are tightly controlled in response to cellular needs and environmental cues.

The expression of genes involved in fatty acid metabolism is controlled by a host of transcription factors. frontiersin.org Key players include the peroxisome proliferator-activated receptors (PPARs) and sterol regulatory element-binding proteins (SREBPs). nih.gov PPARs, which act as fatty acid sensors, regulate the expression of genes involved in fatty acid uptake and oxidation. nih.gov SREBPs, on the other hand, are crucial for activating genes involved in fatty acid synthesis. plos.org For instance, SREBF1 and specific protein 1 (SP1) have been shown to activate the promoter of the ELOVL6 gene, which is involved in the elongation of fatty acids. plos.org Future research will continue to dissect the complex interplay between these and other transcription factors in controlling the expression of genes central to this compound metabolism.

Emerging evidence highlights the significant role of epigenetic modifications, such as DNA methylation and histone acetylation, in regulating fatty acid metabolism. frontiersin.orgmdpi.com These epigenetic marks can be influenced by the metabolic state of the cell, creating a feedback loop between metabolism and gene expression. nih.govescholarship.org For example, the availability of acetyl-CoA, a key metabolite derived from fatty acid breakdown, can directly impact histone acetylation levels, thereby influencing gene transcription. frontiersin.org The interplay between epigenetic regulation and fatty acid metabolism can lead to prolonged changes in gene expression. frontiersin.org Understanding how environmental factors and cellular metabolism alter the epigenetic landscape to control this compound levels is a burgeoning area of investigation with implications for development and disease. maastrichtuniversity.nl

Development of Advanced Analytical Techniques for Spatial and Temporal Resolution

A deeper understanding of this compound biology hinges on the ability to accurately measure its concentration and track its movement within cells and tissues with high spatial and temporal resolution. Advances in analytical techniques are paving the way for unprecedented insights into the dynamic world of lipids. nih.govacs.org

Mass spectrometry (MS)-based techniques, often coupled with chromatography, are powerful tools for lipid analysis. diva-portal.org Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) allow for the identification and quantification of a wide range of metabolites, including this compound. nih.gov Lipidomics, the large-scale study of lipids, leverages these technologies to provide comprehensive profiles of lipid species in biological systems. diva-portal.org However, a major challenge has been to preserve the spatial information that is lost during traditional sample homogenization and extraction procedures. cambridge.org

To overcome this limitation, researchers are increasingly turning to advanced imaging techniques. nih.gov Mass spectrometry imaging (MSI) and techniques like laser desorption ionization (LDI) coupled to Fourier transform ion cyclotron resonance mass spectrometry (LDI-FTICR-MS) enable the direct analysis of lipids in tissue sections, providing submillimeter spatial resolution. acs.orgpnas.org This allows for the creation of detailed molecular maps, revealing the distribution of specific lipids, like this compound, within different cellular and tissue compartments. Furthermore, super-resolution microscopy techniques, such as stimulated emission depletion (STED) microscopy, are providing nanoscale views of lipid organization in living cells, offering insights into the dynamics of lipid microdomains. researchgate.net

The ability to trace the movement of lipids in real-time is another critical frontier. nih.gov The development of labeled lipid probes and advanced imaging modalities that minimize phototoxicity will be essential for visualizing the trafficking of this compound between organelles and understanding its role in dynamic cellular processes. cambridge.org Integrating these multiplatform analytical approaches will be key to building a comprehensive, four-dimensional understanding of this compound biology. acs.org

Therapeutic Target Identification Based on this compound Metabolic Pathways (Focus on Molecular Mechanisms)

The dysregulation of this compound metabolism is implicated in several diseases, making the enzymes and pathways involved in its synthesis and degradation attractive targets for therapeutic intervention. capes.gov.broup.combiomolther.org A focus on the underlying molecular mechanisms is crucial for developing effective and specific treatments.

In diseases characterized by the accumulation of VLCFAs, such as X-linked adrenoleukodystrophy (X-ALD), the enzymes involved in their peroxisomal β-oxidation are key targets. biomolther.orgnih.gov Mutations in the ABCD1 gene, which encodes a peroxisomal transporter for VLCFA-CoAs, lead to the buildup of this compound and other VLCFAs. oup.com Similarly, defects in enzymes like acyl-CoA oxidase 1 (ACOX1) and 17β-hydroxysteroid dehydrogenase 4 (HSD17β4) also result in VLCFA accumulation. biomolther.orgnih.gov Therapeutic strategies could involve gene therapy to correct the defective genes or the development of small molecules that can enhance the activity of the residual enzymes or promote alternative degradation pathways.

Conversely, in some cancers, there is an increased reliance on fatty acid synthesis to provide building blocks for rapid cell proliferation. nih.govabcam.com The enzymes of the fatty acid synthesis pathway, including those involved in the elongation of fatty acids to produce this compound, could therefore be targeted to inhibit tumor growth. creative-proteomics.com For instance, inhibiting key enzymes in glycolysis, a pathway interconnected with fatty acid metabolism, has shown promise in preclinical cancer models. creative-proteomics.com

Furthermore, the signaling roles of this compound and its derivatives offer additional therapeutic avenues. Methyl this compound has demonstrated potential in improving insulin sensitivity by modulating key targets in the insulin signaling pathway, such as protein-tyrosine phosphatase 1B (PTP1B) and increasing the expression of IRβ and PI3K proteins. oup.comresearchgate.net This suggests that molecules that mimic or modulate the signaling functions of this compound could be developed for metabolic disorders like diabetes. researchgate.net A clear understanding of the specific molecular interactions between this compound-derived lipids and their protein targets will be essential for the rational design of such therapies. numberanalytics.comlongdom.org

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying tetracosanoate in biological matrices, and how can researchers validate their accuracy?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is widely used for this compound quantification. Validation involves calibrating with certified reference materials (e.g., methyl this compound standards ), assessing recovery rates through spiked samples, and ensuring linearity across expected concentration ranges. Internal standards (e.g., deuterated analogs) mitigate matrix effects . Cross-validation with nuclear magnetic resonance (NMR) or high-performance liquid chromatography (HPLC) is recommended to address lipid co-elution challenges .

Q. How can researchers design experiments to study this compound’s role in lipid bilayer stability?

  • Methodological Answer : Use Langmuir-Blodgett troughs to measure monolayer surface pressure-area isotherms, incorporating this compound into model membranes (e.g., phosphatidylcholine systems). Control variables include temperature, pH, and ionic strength. Advanced techniques like fluorescence anisotropy or differential scanning calorimetry (DSC) can assess phase transition behavior . Replicate experiments across ≥3 independent trials to account for batch variability .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported this compound metabolic pathways across species?

  • Methodological Answer : Conduct comparative in vitro assays using microsomal fractions from multiple species (e.g., rodents, humans) under standardized conditions. Employ isotope-labeled this compound to track β-oxidation intermediates via LC-MS/MS. Address interspecies variability by applying meta-analysis frameworks (e.g., random-effects models) to reconcile kinetic data . Validate findings with CRISPR-edited cell lines to isolate pathway-specific enzymes .

Q. How can researchers optimize protocols for synthesizing isotopically pure this compound derivatives for tracer studies?

  • Methodological Answer : Use palladium-catalyzed deuteration or 13C^{13}\text{C}-enriched fatty acid precursors in Fischer esterification. Purify via preparative HPLC with evaporative light scattering detection (ELSD). Confirm isotopic purity (>98%) using high-resolution mass spectrometry (HRMS) and 1H^{1}\text{H}-NMR to detect residual protons . Stability studies under storage conditions (-80°C, argon atmosphere) are critical to prevent degradation .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Apply non-linear regression models (e.g., four-parameter logistic curves) to EC50_{50} data. Use Bayesian hierarchical models to pool results from heterogeneous datasets, incorporating covariates like cell type or exposure duration . Sensitivity analyses should test robustness to outliers, and Akaike information criterion (AIC) comparisons can guide model selection .

Data & Contradiction Management

Q. How should researchers evaluate conflicting reports on this compound’s association with inflammatory biomarkers?

  • Methodological Answer : Systematically assess study designs for confounders (e.g., dietary lipid intake, genetic background) using PRISMA guidelines. Re-analyze raw data (if available) with uniform statistical thresholds (e.g., false discovery rate <5%). In silico molecular docking simulations can test this compound’s binding affinity to proposed targets (e.g., PPAR-γ), clarifying mechanistic plausibility .

Q. What criteria ensure dataset relevance when reusing published this compound data for meta-analysis?

  • Methodological Answer : Adopt the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to screen datasets. Prioritize studies with documented QA/QC protocols (e.g., ISO/IEC 17025 compliance) and metadata specifying analytical conditions (e.g., column type in GC analyses) . Tools like Google Dataset Search with semantic filters (e.g., "this compound + lipidomics + human") improve precision .

Methodological Frameworks

Q. How can the PICOT framework structure clinical research on this compound’s therapeutic potential?

  • Methodological Answer :

  • P (Population): Adults with dyslipidemia.
  • I (Intervention): Oral this compound supplementation (500 mg/day).
  • C (Comparison): Placebo or omega-3 ethyl esters.
  • O (Outcome): LDL-C reduction ≥15% at 12 weeks.
  • T (Time): Double-blind RCT over 6 months.
    Power calculations (α=0.05, β=0.2) should account for dropout rates .

Q. What are the limitations of current in silico models for predicting this compound-protein interactions, and how can they be improved?

  • Methodological Answer : Molecular dynamics (MD) simulations often neglect solvent entropy effects. Hybrid methods combining coarse-grained MD with machine learning (e.g., graph neural networks trained on LipidMAPS data) improve binding affinity predictions. Experimental validation with surface plasmon resonance (SPR) is essential .

Tables

Table 1 : Key Analytical Parameters for this compound Quantification

MethodLOD (ng/mL)LOQ (ng/mL)Precision (RSD%)Reference Standard
GC-MS0.51.5<8%Methyl this compound
HPLC-ELSD5.015.0<12%C24:0 FAME

Table 2 : Common Pitfalls in this compound Research

PitfallMitigation StrategyEvidence Source
Lipid oxidation artifactsStore samples under argon at -80°C
Interspecies variabilityUse cross-species meta-regression

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.